REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[C:8]([C:9](O)=[O:10])=[CH:7][N:6]=[CH:5][CH:4]=1.S(Cl)([Cl:16])=O.CN(C)C=O>C1C=CC=CC=1>[F:1][C:2]([F:13])([F:12])[C:3]1[C:8]([C:9]([Cl:16])=[O:10])=[CH:7][N:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
50.09 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=NC=C1C(=O)O)(F)F
|
Name
|
|
Quantity
|
38.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=NC=C1C(=O)Cl)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.45 g | |
YIELD: PERCENTYIELD | 90.1% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |